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Compound of Interest

Compound Name: Tri-GalNAc(OAc)3-Perfluorophenyl

Cat. No.: B10861956 Get Quote

This guide provides an in-depth overview of triantennary N-acetylgalactosamine (Tri-GalNAc)

ligands, focusing on acetyl-protected and perfluorophenyl-activated intermediates used in the

synthesis of targeted therapeutics. Given the specificity of the query for "Tri-GalNAc(OAc)3-
Perfluorophenyl," this document centers on a representative and well-documented analogue

that embodies this structural class, serving as a critical building block for liver-targeted drug

development.

Chemical Structure and Properties
The molecule "Tri-GalNAc(OAc)3-Perfluorophenyl" represents a class of chemical

intermediates designed for the efficient synthesis of liver-targeting drug conjugates. These

molecules consist of three key components:

A Triantennary Scaffold: A core structure that presents three GalNAc sugar moieties in a

precise spatial arrangement to ensure high-affinity binding to the asialoglycoprotein receptor

(ASGPR) on hepatocytes.

Protected GalNAc Residues: Each of the three N-acetylgalactosamine (GalNAc) sugars has

its hydroxyl groups protected, typically as acetate (OAc) esters. This protection prevents

unwanted side reactions during synthesis and conjugation.

An Activated Linker: The scaffold is functionalized with a linker arm terminating in a highly

reactive group, such as a perfluorophenyl (PFP) ester. This group enables efficient and
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stable covalent conjugation to a drug payload, such as an oligonucleotide, peptide, or small

molecule.

A representative structure for this class of compounds is depicted below, featuring a

triantennary scaffold, per-O-acetylated GalNAc units, and a PFP ester-activated linker.

Figure 1: Representative Chemical Structure

Caption: A schematic of a Tri-GalNAc(OAc) intermediate with a PFP ester.

The quantitative properties of a specific Tri-GalNAc(OAc)x-PFP intermediate are summarized

below. These values are representative of this class of molecules.

Property Value Notes

Molecular Formula C75H93F5N4O30
Based on a common

triantennary scaffold.

Molecular Weight 1681.5 g/mol

Appearance White to off-white solid or foam Typically amorphous.

Solubility
Soluble in DCM, Chloroform,

DMF, DMSO

Insoluble in water and alcohols

due to the acetyl protecting

groups.

Purity (Typical) >95% (by HPLC and NMR)
Critical for consistent

conjugation efficiency.

Storage Conditions
-20°C under inert gas (N2 or

Ar)

The PFP ester is sensitive to

moisture and hydrolysis.

Characterization is crucial to confirm the structure and purity of the intermediate.
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Technique Representative Data

¹H NMR

(400 MHz, CDCl₃) δ (ppm): Signals

corresponding to the anomeric protons of

GalNAc (~4.5-5.5 ppm), a dense region of sugar

protons (~3.5-4.5 ppm), sharp singlets for the

numerous acetyl methyl groups (~1.9-2.1 ppm),

signals for the linker and scaffold protons, and

characteristic multiplets for the N-acetyl methyl

groups (~1.8-1.9 ppm). The absence of

carboxylic acid proton confirms PFP ester

formation.

¹⁹F NMR

(376 MHz, CDCl₃) δ (ppm): Three distinct

signals corresponding to the ortho, meta, and

para fluorine atoms of the perfluorophenyl ring

are expected, typically in the range of -150 to

-165 ppm. This is a definitive test for the

presence of the PFP ester.

Mass Spec (ESI)

m/z: Calculated [M+Na]⁺ of 1704.5. The

observed mass should be within a narrow

tolerance (e.g., ± 0.1 Da) of the calculated

value, confirming the molecular weight and

elemental composition.

Experimental Protocols
The following sections detail the methodologies for the synthesis, conjugation, and subsequent

deprotection of the Tri-GalNAc intermediate.

This protocol describes the final activation step to create the PFP ester from its corresponding

carboxylic acid precursor.

Objective: To activate the carboxylic acid terminus of the protected Tri-GalNAc linker for

subsequent bioconjugation.

Materials:
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Tri-GalNAc(OAc)-linker-COOH (1 equivalent)

Pentafluorophenyl trifluoroacetate (PFP-TFA) (1.5 equivalents)

Pyridine (2.0 equivalents)

Anhydrous Dichloromethane (DCM)

Inert atmosphere (Nitrogen or Argon)

Procedure:

Dissolve the Tri-GalNAc(OAc)-linker-COOH starting material in anhydrous DCM in a flame-

dried flask under an inert atmosphere.

Cool the solution to 0°C using an ice bath.

Add pyridine to the solution, followed by the dropwise addition of pentafluorophenyl

trifluoroacetate.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the

starting material is consumed.

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl,

saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of methanol in

DCM to yield the pure Tri-GalNAc(OAc)-PFP intermediate as a white foam.

Objective: To covalently link the Tri-GalNAc ligand to a payload containing a primary amine.

Materials:
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Tri-GalNAc(OAc)-PFP intermediate (1.5-2.0 equivalents relative to payload)

Amine-modified payload (e.g., 5'-amino-modifier siRNA)

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

N,N-Diisopropylethylamine (DIPEA) (3.0-5.0 equivalents)

Procedure:

Dissolve the amine-modified payload in anhydrous DMSO.

In a separate vial, dissolve the Tri-GalNAc(OAc)-PFP intermediate in anhydrous DMSO.

Add DIPEA to the payload solution, followed by the dropwise addition of the Tri-GalNAc

solution.

Stir the reaction at room temperature for 12-18 hours.

Monitor the reaction by LC-MS to confirm the formation of the desired conjugate.

Upon completion, the crude conjugate can be precipitated using an appropriate anti-solvent

(e.g., acetone) or purified directly via HPLC.

Objective: To remove the acetyl protecting groups from the GalNAc sugars to unmask the final,

biologically active ligand.

Materials:

Protected Tri-GalNAc-Payload Conjugate

Sodium methoxide (NaOMe) in Methanol (0.1 M to 0.5 M solution)

Methanol (MeOH)

Ammonium acetate or similar buffer for neutralization

Procedure:
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Dissolve the purified, protected conjugate in anhydrous methanol.

Cool the solution to 0°C.

Add a solution of sodium methoxide in methanol dropwise. The final concentration of NaOMe

should be catalytic.

Stir the reaction at room temperature for 2-4 hours. Monitor by LC-MS for the complete

removal of all acetyl groups (a significant decrease in molecular weight will be observed).

Once the reaction is complete, neutralize the mixture by adding a buffer such as ammonium

acetate.

The final deprotected conjugate is then purified using methods suitable for the payload, such

as HPLC or tangential flow filtration (TFF) for oligonucleotides.

Biological Mechanism and Experimental Workflow
Tri-GalNAc conjugates function by hijacking the natural endocytic pathway of the

asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver

hepatocytes. This process facilitates the targeted delivery and intracellular release of the

conjugated payload.
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Caption: The pathway of ASGPR-mediated endocytosis for Tri-GalNAc conjugates.

The overall process from the activated intermediate to the final biologically active conjugate

follows a logical and well-defined workflow.
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Caption: A typical workflow from activated ligand to final drug conjugate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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